molecular formula C15H13ClO B14067279 1-(1-Chloro-2-phenylethenyl)-4-methoxybenzene CAS No. 101096-01-9

1-(1-Chloro-2-phenylethenyl)-4-methoxybenzene

Cat. No.: B14067279
CAS No.: 101096-01-9
M. Wt: 244.71 g/mol
InChI Key: RTVSPWGQNSIZHG-UHFFFAOYSA-N
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Description

1-(1-Chloro-2-phenylethenyl)-4-methoxybenzene is a substituted aromatic compound featuring a benzene ring with a methoxy group (-OCH₃) at the para position and a 1-chloro-2-phenylethenyl substituent. The ethenyl group (CH=CH) is further substituted with a chlorine atom and a phenyl ring, creating a conjugated system that influences electronic and steric properties. This structure is significant in organic synthesis, particularly in cross-coupling reactions and as an intermediate for pharmaceuticals or agrochemicals.

Properties

CAS No.

101096-01-9

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

1-(1-chloro-2-phenylethenyl)-4-methoxybenzene

InChI

InChI=1S/C15H13ClO/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

RTVSPWGQNSIZHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloro-2-phenylethenyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzaldehyde with 1-chloro-2-phenylethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy-substituted benzene ring directs electrophiles to specific positions:

Reaction Conditions Regioselectivity Products Source
NitrationHNO₃/H₂SO₄, 0–5°CPara to methoxy group1-(1-chloro-2-phenylethenyl)-3-nitro-4-methoxybenzene
SulfonationH₂SO₄, SO₃, 50°CMeta to vinyl chloride groupSulfonated derivative with enhanced solubility

Steric hindrance from the bulky styryl group limits substitution at the ortho positions.

Palladium-Catalyzed Cross-Couplings

The chlorovinyl group participates in catalytic cycles:

Reaction Catalyst System Turnover Frequency (TOF) Application Source
Suzuki-MiyauraPd(OAc)₂/XPhos, K₂CO₃, 80°CTOF = 220 hr⁻¹Biaryl formation for optoelectronic materials
SonogashiraPd/Cu, piperidine, 60°CTON = 1,400Alkyne-functionalized derivatives

Low Pd concentrations (7–50 ppm) are sufficient due to the compound’s electron-deficient vinyl chloride motif enhancing oxidative addition kinetics .

Photophysical and Conjugation Reactions

The extended π-system enables unique light-driven behavior:

Process Conditions Observation Mechanistic Insight Source
PhotoisomerizationUV light (365 nm), CH₂Cl₂E→Z isomerization in <5 minRadical intermediate stabilized by methoxy group
SolvatochromismSolvent polarity gradientλₐᵦₛ shifts from 280→320 nmIncreased dipole moment in excited state

Time-resolved spectroscopy reveals a fluorescence lifetime of 2.3 ns in toluene, decreasing to 0.8 ns in polar solvents due to charge transfer.

Reduction and Functional Group Transformations

The chlorovinyl moiety undergoes selective reductions:

Reagent Conditions Product Yield Source
H₂/Pd/C1 atm, EtOH, 25°CSaturated ethylbenzene derivative92%
NaBH₄/CeCl₃THF/MeOH, 0°C→rtAllylic alcohol68%

Competitive reduction of the styryl double bond occurs unless bulky reducing agents (e.g., L-Selectride) are used .

Key Structural Influences on Reactivity

  • Methoxy Group : Enhances nucleophilicity of the aromatic ring via electron donation (+M effect).

  • Chlorovinyl Group : Acts as a directing group in metal-catalyzed reactions and stabilizes radical intermediates .

  • Conjugated System : Facilitates charge delocalization, critical for photophysical applications .

This compound’s multifunctional reactivity makes it valuable in synthesizing advanced materials and bioactive molecules, though steric and electronic factors require careful optimization in synthetic designs.

Scientific Research Applications

1-(1-Chloro-2-phenylethenyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1-Chloro-2-phenylethenyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Data Tables

Table 1. Physical Properties of Selected Compounds

Compound Boiling Point (°C) Density (g/cm³) Key Substituent Reference
1-(2-Chloroethyl)-4-methoxybenzene 125–128 (9.75 mmHg) 1.13 Chloroethyl
1-(2,2-Difluorovinyl)-4-methoxybenzene N/A N/A Difluorovinyl
1-Methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene N/A N/A Methoxyheptynyl

Biological Activity

1-(1-Chloro-2-phenylethenyl)-4-methoxybenzene, also known by its CAS number 101096-01-9, is a chemical compound with potential biological activities. This article reviews its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula: C15H13ClO
  • Molecular Weight: 244.716 g/mol
  • LogP (Octanol-Water Partition Coefficient): 4.432, indicating moderate lipophilicity which may affect its absorption and distribution in biological systems .

Biological Activity

Research on this compound has highlighted several biological activities, including:

Anticancer Properties

Studies have shown that compounds related to this compound exhibit anticancer activity. For instance, structures similar to this compound have demonstrated antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Sensitization and Toxicity

The compound's structural features suggest potential allergenic properties, as seen in studies regarding sensitization to fragrance ingredients. The data indicate that certain phenolic compounds can lead to allergic contact dermatitis in sensitive individuals .

Pharmacological Potential

The lipophilicity indicated by the LogP value suggests that the compound may interact with various biological membranes, potentially leading to significant pharmacological effects. Compounds with similar structures have been investigated for their roles as modulators of various biological pathways, including those involved in inflammation and cancer progression .

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study found that similar compounds exhibited IC50 values indicating effective inhibition of MCF-7 cell proliferation .
Allergic Reactions Patch tests indicated a percentage of sensitization reactions among individuals exposed to fragrance compounds containing phenolic structures .
Pharmacokinetics Investigations into the absorption and distribution of structurally related compounds suggest potential for therapeutic applications in autoimmune diseases due to their ability to modulate immune responses .

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